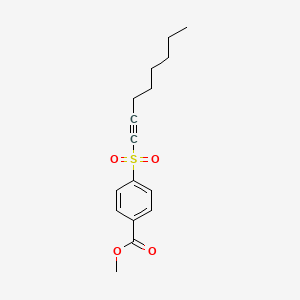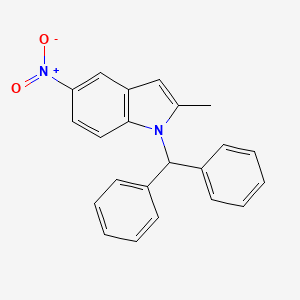![molecular formula C15H13Cl2NO2 B12587890 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-65-5](/img/structure/B12587890.png)
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is an organic compound with a complex structure, featuring a benzamide core substituted with chloro and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of a suitable benzamide derivative, followed by the introduction of the hydroxy group through a substitution reaction. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the chloro groups can produce the corresponding hydrocarbon.
科学的研究の応用
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
類似化合物との比較
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: This compound shares the chloro substitution but differs in its core structure.
3-Alkenyl-5-chloro-1H-pyrazoles: These compounds also feature chloro groups but have different substituents and core structures.
Uniqueness
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is unique due to its specific combination of chloro and hydroxy groups on a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
634186-65-5 |
|---|---|
分子式 |
C15H13Cl2NO2 |
分子量 |
310.2 g/mol |
IUPAC名 |
5-chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9(16)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)19/h2-9,19H,1H3,(H,18,20) |
InChIキー |
VTXWLJBEKRENCM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587818.png)
![1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)-](/img/structure/B12587821.png)

![[1,3]Oxazolo[4,5-C]quinolin-4-amine](/img/structure/B12587841.png)
![1,4-Naphthalenedione, 2-chloro-3-[methyl(1-methylethyl)amino]-](/img/structure/B12587846.png)
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-yn-1-ol](/img/structure/B12587850.png)




![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
